![molecular formula C18H36N2O6 B1669639 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane CAS No. 23978-09-8](/img/structure/B1669639.png)
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Overview
Description
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, also known as Cryptand 222 or Kryptofix 222, is an organic compound with the formula C18H36N2O6 . This compound has a cage-like three-dimensional structure that donates N2O6 . It has shown a wide range of uses in magnetic resonance imaging, organic synthesis, crystallography, electrochemistry, and chromatography .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction analysis . The compound forms a complex salt with a monoclinic crystal system . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be found in the referenced study .Chemical Reactions Analysis
This compound has been used in the synthesis of microporous metalloaluminophosphates . It has also been involved in the formation of complex salts .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 68-71°C . Its empirical formula is C18H36N2O6, and it has a molecular weight of 376.49 .Scientific Research Applications
Metal Ion Complexing
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, known as Cryptand 222, is renowned for its ability to sequester metal ions in solution. Studies have focused on the thermodynamics of its complexes with various metal ions in different solvents, shedding light on the ligand's selective complexing abilities and the impact of solvents on these preferences (Marcus, 2004).
Chemistry of Radical Anions
This compound has also been used in research involving radical anions, such as the [As7]2- Zintl ion. It played a key role in the characterization of this seven-atom radical anion, aiding in understanding its electronic structure and redox behavior (Mandal et al., 2011).
Bifunctional Complexing Agents
Another application is in the development of bifunctional complexing agents. A derivative of Cryptand 222 with an aminobenzo group has been synthesized for the potential labeling of proteins with metal radionuclides (Pettit et al., 1992).
Structural Studies
Structural analyses of Cryptand 222 complexes have been conducted to understand their chemical and physical properties. For instance, the structure of its complex with lead(II) eosin dihydrate was determined, revealing the coordination pattern around the Pb2+ cation (García‐Granda et al., 1993).
Synthesis of Novel Complexes
Researchers have synthesized novel complexes containing Cryptand 222. For example, the synthesis of a new dioxime with trinuclear complexes that include a hexaoxadiaza macrobicycle moiety has been explored (Ocak et al., 2003).
X-Ray
Diffraction StudiesX-ray diffraction studies have been conducted on various Cryptand 222 complexes. For instance, the crystal structure of 4,7,13,16,21,24-hexaoxa-1,10-diazoniabicyclo[8.8.8]hexacosane semihydrate oxonium tribromide was determined, providing insights into its molecular arrangement and bonding (Chekhlov, 2004).
Synthesis Methods
Innovative synthesis methods for Cryptand 222 derivatives have been explored. For example, the synthesis and crystal structure of its N,N′-dioxide tetrahydrate were studied, showcasing an unusual method of preparation (Chekhlov, 2007).
Gas Chromatography Applications
Cryptand 222 has been used in the development of gas chromatography (GC) stationary phases, demonstrating its utility in separating a variety of chemical compounds due to its medium polarity and heat durability (Qi Su-hua & Ping, 2006).
Lanthanoid Complex Synthesis
The compound has been employed in synthesizing lanthanoid complexes, like the crystal structure of a europium(III) perchlorate derivative, providing insights into the coordination geometry of europium ions (Ciampolini et al., 1978).
Electrochemical Applications
Its use in electrochemistry has been demonstrated in the ultra-sensitive analysis of mercury levels in various samples, utilizing its coating on electrodes for anodic stripping voltammetry (Turyan & Mandler, 1994).
Gas-Phase Ion Complexes Study
The formation and characterization of gas-phase ion complexes of a perfluorinated Cryptand 222 derivative with F− and O2 were studied, highlighting its potential in host–guest chemistry in a solvent-free environment (Brodbelt et al., 1991).
Future Directions
Mechanism of Action
Target of Action
Kryptofix 222 is a cryptand, a type of compound with a three-dimensional, cage-like structure . It is known for its ability to form complexes with metal ions, acting as a sequestering agent . The primary targets of Kryptofix 222 are therefore metal ions, particularly alkali metal cations .
Mode of Action
Kryptofix 222 interacts with its targets (metal ions) by encapsulating them within its cage-like structure . This encapsulation results in the formation of a stable complex, with the metal ion coordinated to the eight donor atoms of the cryptand .
Biochemical Pathways
The biochemical pathways affected by Kryptofix 222 are largely dependent on the specific metal ions it complexes with. For example, in the case of potassium ions, Kryptofix 222 can be used to prepare potassium-imprinted nanoparticles . These nanoparticles can have various applications, potentially affecting biochemical pathways related to those applications.
Pharmacokinetics
Given its use in the preparation of nanoparticles , it can be inferred that its bioavailability would be influenced by the properties of these particles, including their size, charge, and surface characteristics.
Result of Action
The molecular and cellular effects of Kryptofix 222’s action are primarily related to its ability to sequester metal ions . By forming stable complexes with these ions, Kryptofix 222 can influence processes that depend on the availability of these ions. The specific effects would depend on the nature of the metal ions involved and the context in which the complexation occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Kryptofix 222. For example, the presence of moisture should be avoided as Kryptofix 222 is hygroscopic . Additionally, the pH and ionic strength of the solution can affect the stability of the complexes formed by Kryptofix 222. The temperature and storage conditions can also impact the stability of Kryptofix 222 itself .
Biochemical Analysis
Biochemical Properties
In solution, Kryptofix 222 is a well-known sequestering agent for metal ions . It is used as an electrolyte additive in isotachophoresis for the analysis of alkali metal cations . It is also used as a complexing agent in the preparation of K±imprinted nanoparticles .
Molecular Mechanism
The molecular mechanism of Kryptofix 222 involves its ability to form complexes with metal ions. The europium (III) ion, for example, is ten-co-ordinate to the eight donor atoms of the cryptand and to two oxygen atoms of a ClO4– ion .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 68-71 °C (lit.) .
Properties
IUPAC Name |
4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFVJZSDSXXFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178697 | |
| Record name | 2,2,2-Cryptand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow crystals; [EMD MSDS] | |
| Record name | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23978-09-8 | |
| Record name | 2,2,2-Cryptand | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptating agent 222 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kryptofix 222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Cryptand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYPTAND-222 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V22YHN6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


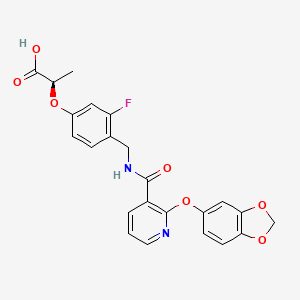
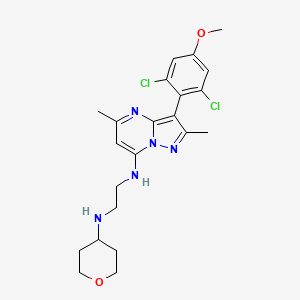
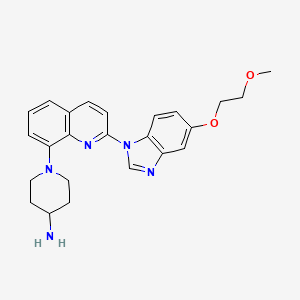
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
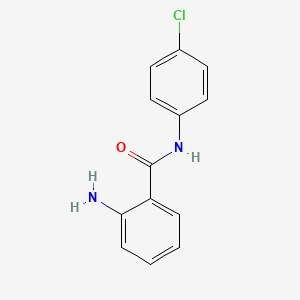
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)

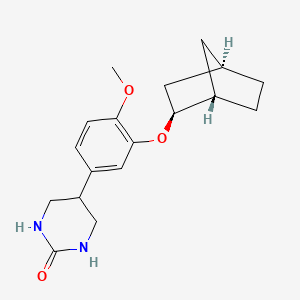
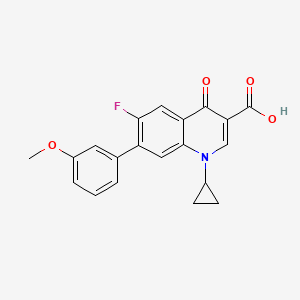

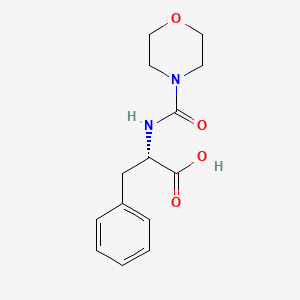
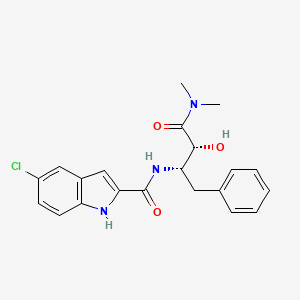
![1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-](/img/structure/B1669577.png)
![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)
